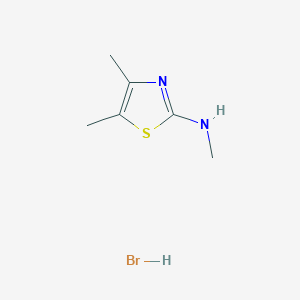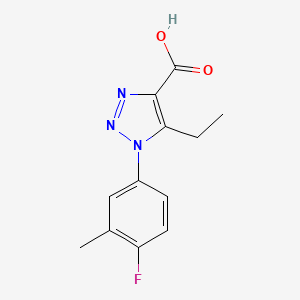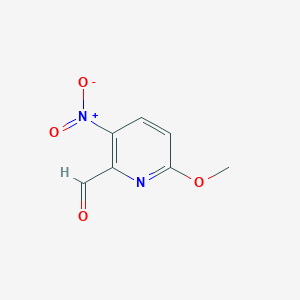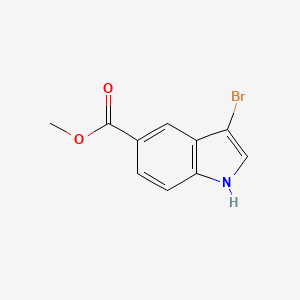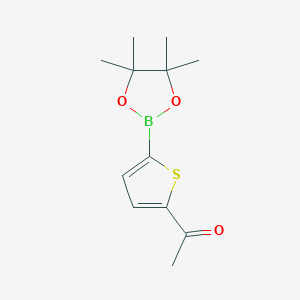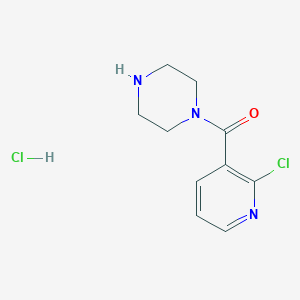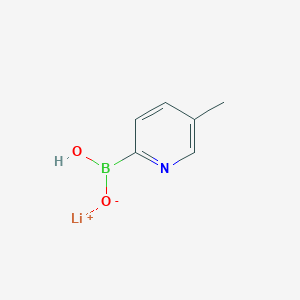
Acide 5-méthylpyridine-2-boronique, sel de lithium monolithium
Vue d'ensemble
Description
5-Methylpyridine-2-boronic acid, mono-lithium salt is a boronic acid derivative with the molecular formula C6H7BLiNO2. It is commonly used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds .
Applications De Recherche Scientifique
5-Methylpyridine-2-boronic acid, mono-lithium salt has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
This compound is often used as an intermediate in organic chemical synthesis
Mode of Action
As a boronic acid derivative, it may participate in Suzuki-Miyaura coupling reactions , a type of cross-coupling reaction used in organic synthesis.
Pharmacokinetics
As a boronic acid derivative, its solubility and stability could influence its pharmacokinetic properties .
Méthodes De Préparation
The synthesis of 5-Methylpyridine-2-boronic acid, mono-lithium salt typically involves the reaction of 5-methylpyridine with a boron-containing reagent under specific conditions. One common method is the reaction of 5-methylpyridine with boronic acid in the presence of a lithium base . The reaction conditions often include solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Analyse Des Réactions Chimiques
5-Methylpyridine-2-boronic acid, mono-lithium salt undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form the corresponding boronic acid or boronate ester.
Substitution: It can undergo nucleophilic substitution reactions where the boronic acid group is replaced by other nucleophiles.
Comparaison Avec Des Composés Similaires
5-Methylpyridine-2-boronic acid, mono-lithium salt can be compared with other boronic acid derivatives such as:
Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions but lacks the pyridine ring, which can provide additional reactivity and selectivity.
4-Methylpyridine-2-boronic acid: Similar structure but with the methyl group in a different position, which can affect its reactivity and applications.
Pyridine-2-boronic acid: Lacks the methyl group, which can influence its solubility and reactivity.
5-Methylpyridine-2-boronic acid, mono-lithium salt is unique due to the presence of both the methyl and boronic acid groups, which provide a balance of reactivity and stability, making it a versatile reagent in organic synthesis .
Propriétés
IUPAC Name |
lithium;hydroxy-(5-methylpyridin-2-yl)borinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BNO2.Li/c1-5-2-3-6(7(9)10)8-4-5;/h2-4,9H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXCFWQJYQXDKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].B(C1=NC=C(C=C1)C)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BLiNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694349 | |
| Record name | Lithium hydrogen (5-methylpyridin-2-yl)boronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-48-5 | |
| Record name | Lithium hydrogen (5-methylpyridin-2-yl)boronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



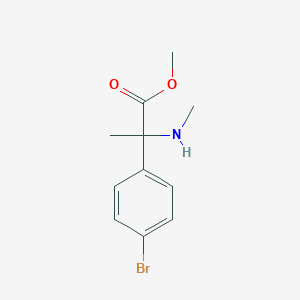


![2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B1423144.png)

